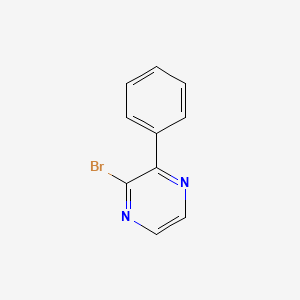

2-Bromo-3-phenylpyrazine

Description

Significance of Pyrazine (B50134) Derivatives in Organic Synthesis and Medicinal Chemistry

Pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a fundamental scaffold in the fields of organic synthesis and medicinal chemistry. semanticscholar.orgnih.govthieme-connect.de The unique electronic properties of the pyrazine ring, characterized by an electron-deficient nature, make it a key component in a wide array of biologically active compounds. nih.govmdpi.com Pyrazine derivatives are prevalent in numerous natural products and have been incorporated into various clinically used drugs, demonstrating their importance in drug design and discovery. semanticscholar.orgnih.govbenthamdirect.com

The pyrazine framework is a versatile building block for creating complex molecular architectures. tandfonline.com Its derivatives have been shown to exhibit a broad spectrum of pharmacological activities. mdpi.comtandfonline.comresearchgate.net The presence of nitrogen atoms allows for hydrogen bonding and other polar interactions, which can enhance the binding affinity of a molecule to its biological target. nih.govacs.org This has led to the development of pyrazine-containing compounds with applications as anticancer, antitubercular, and diuretic agents, among others. nih.goveurekaselect.com For instance, Bortezomib, a pyrazine-containing therapeutic, is a first-in-class proteasome inhibitor used in cancer treatment. semanticscholar.orgmdpi.com

Overview of Halogenated Pyrazine Scaffolds in Advanced Chemistry

The introduction of a halogen atom, such as bromine, onto the pyrazine ring creates a "halogenated pyrazine scaffold," a class of compounds with enhanced synthetic utility. rsc.org Halogenation significantly influences the chemical reactivity of the pyrazine ring, primarily by providing a reactive site for various cross-coupling reactions. researchgate.netrsc.org The electron-deficient character of the pyrazine core makes these halogenated derivatives particularly effective substrates in transition metal-catalyzed reactions. rsc.org

Halogenated pyrazines are popular starting materials for the synthesis of pharmaceutical and natural products. rsc.org The carbon-halogen bond can be readily functionalized, allowing for the introduction of diverse substituents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are commonly employed to form new carbon-carbon and carbon-heteroatom bonds at the halogenated position. tandfonline.comrsc.org The reactivity of these substrates depends on the nature of the halogen, with bromides generally showing good reactivity in these transformations. nih.govrsc.org This strategic functionalization enables the construction of highly complex and diverse molecular libraries for screening in drug discovery and materials science. rsc.orgevitachem.com

Research Landscape of 2-Bromo-3-phenylpyrazine and Related Analogues

This compound serves as a key intermediate in the synthesis of various functionalized pyrazine derivatives. Its structure is primed for further chemical modification, particularly at the bromine-substituted position. Research has demonstrated its utility in palladium-catalyzed cross-coupling reactions to create a variety of analogues with different substituents. For example, it can be used as a precursor in the synthesis of thienopyrazines through condensation reactions. figshare.com

The reactivity of the bromine atom in this compound allows for its displacement by various nucleophiles or its participation in coupling reactions to introduce new aryl, alkyl, or other functional groups. This makes it a valuable starting material for generating libraries of substituted 3-phenylpyrazine derivatives for biological evaluation. Analogues of this compound, such as substituted N-phenylpyrazine-2-carboxamides, have been synthesized and evaluated for their antimycobacterial properties. mdpi.com The systematic modification of the this compound scaffold allows researchers to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets.

Table 1: Examples of Reactions Involving Halogenated Pyrazines This table provides examples of common cross-coupling reactions used to functionalize halogenated pyrazine scaffolds, which are applicable to intermediates like this compound.

| Reaction Type | Description | Catalyst/Reagents Example | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Forms a carbon-carbon bond between the halogenated pyrazine and a boronic acid or ester. | Pd(dppf)Cl₂, Cs₂CO₃ | rsc.org |

| Sonogashira Coupling | Forms a carbon-carbon bond between the halogenated pyrazine and a terminal alkyne. | [Pd(allyl)Cl]₂/PPh₃, CuI | rsc.org |

| Stille Coupling | Forms a carbon-carbon bond between the halogenated pyrazine and an organostannane reagent. | Pd(PPh₃)₄ | rsc.org |

| Buchwald-Hartwig Amination | Forms a carbon-nitrogen bond between the halogenated pyrazine and an amine. | Pd-based catalyst with a phosphine (B1218219) ligand | tandfonline.com |

| Nucleophilic Aromatic Substitution | Displacement of the halogen by a nucleophile, facilitated by the electron-deficient pyrazine ring. | Various nucleophiles (e.g., amines, alkoxides) | rsc.orgbeilstein-journals.org |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-phenylpyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-9(12-6-7-13-10)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLYXRRWHBFUJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313256 | |

| Record name | 2-Bromo-3-phenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2882-17-9 | |

| Record name | 2-Bromo-3-phenylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2882-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-phenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-phenylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2 Bromo 3 Phenylpyrazine

Direct Halogenation Strategies for Pyrazine (B50134) Core Functionalization

Direct halogenation is a fundamental approach for functionalizing the pyrazine ring. This strategy involves the introduction of a bromine atom onto a pyrazine substrate that may or may not already contain the phenyl substituent. The success of this approach often depends on the regioselectivity of the bromination reaction, which is influenced by the existing substituents on the pyrazine ring.

The direct bromination of substituted pyrazines is a common method for introducing bromine onto the heterocyclic core. The choice of brominating agent and reaction conditions is critical for achieving high selectivity and yield.

N-Bromosuccinimide (NBS) : NBS is a widely used reagent for the bromination of heterocyclic compounds. For pyrazine systems, particularly those activated by an amino group, NBS provides a reliable method for halogenation. For instance, the bromination of 2-aminopyrazine (B29847) can be effectively carried out using NBS in a solvent like dichloromethane (B109758) at reduced temperatures to yield 5-bromo-2-aminopyrazine. jocpr.com This precursor can then be further functionalized. The reaction is typically performed by adding NBS portion-wise to a cooled solution of the pyrazine substrate. jocpr.com Bromination of pyrazin-2(1H)-ones, which are tautomers of hydroxypyrazines, can also be accomplished in good to high yields using NBS in dimethylformamide (DMF). thieme-connect.de

Molecular Bromine (Br₂) : Direct bromination using molecular bromine is another viable, though sometimes less selective, method. This approach is often employed for large-scale syntheses and may require the presence of a catalyst or UV irradiation to facilitate the reaction. For pyrazinols, treatment with bromine in solvents like chloroform (B151607) or acetic acid can lead to ortho or para bromination relative to the hydroxyl group. thieme-connect.de

Radical Bromination : For pyrazines possessing an alkyl group, radical bromination under Wohl–Ziegler conditions (NBS in the presence of a radical initiator) can be used to functionalize the side chain. rsc.org However, for direct aromatic bromination, electrophilic conditions are more common.

Table 1: Selected Bromination Protocols for Pyrazine Derivatives

| Pyrazine Substrate | Brominating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Aminopyrazine | N-Bromosuccinimide (NBS) | Dichloromethane (DCM), 0 °C | 5-Bromopyrazin-2-amine | jocpr.com |

| 1-Benzyl-3-methoxypyrazin-2(1H)-one | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 5-Bromo-1-benzyl-3-methoxypyrazin-2(1H)-one | thieme-connect.de |

| Pyrazinols | Bromine (Br₂) | Acetic acid with pyridine | Brominated pyrazinols | thieme-connect.de |

An alternative to direct bromination of the C-H bond is the conversion of a hydroxyl group on the pyrazine ring into a bromine atom. Hydroxypyrazines exist in equilibrium with their pyrazin-2(1H)-one tautomers. thieme-connect.dethieme-connect.de This functionality provides a handle for chemical transformation into the corresponding bromopyrazine.

This conversion is a standard transformation in heterocyclic chemistry, often achieved using phosphorus-based halogenating agents. For example, a synthetic route to 2,5-dibromo-3-phenylpyrazine (B3037851) involves the treatment of 2-hydroxy-3-phenyl-5-bromopyrazine with a brominating agent to convert the hydroxyl group into a second bromo substituent. prepchem.com Similarly, the synthesis of other halopyrazines often involves the chlorination of hydroxypyrazine intermediates with reagents like phosphorus oxychloride, followed by potential halogen exchange. The conversion of 2-amino-5-bromopyrazine (B17997) to 5-bromopyrazin-2-ol using sodium nitrite (B80452) and sulfuric acid furnishes a hydroxypyrazine precursor that can be subjected to this type of transformation. core.ac.uk

Bromination Protocols for Substituted Pyrazines

Cross-Coupling Approaches to Introduce Phenyl Moieties

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they represent a key strategy for synthesizing 2-bromo-3-phenylpyrazine. In this approach, a di-halogenated pyrazine can be selectively functionalized, or a bromopyrazine can be coupled with a phenyl-containing reagent.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are highly efficient methods for introducing aryl groups onto heterocyclic scaffolds. To synthesize this compound, a plausible route involves the reaction of a dibromopyrazine or a bromo-chloropyrazine with a phenylating agent like phenylboronic acid or one of its derivatives.

The general applicability of this method is well-documented. For example, palladium-catalyzed Suzuki reactions have been used to functionalize pyrazine rings by reacting a halogenated pyrazine with a boronic acid. nih.gov The reaction of 2-arylquinoxalines (a related nitrogen heterocycle) with aryl bromides using a phosphine-free palladium acetate (B1210297) catalyst demonstrates the feasibility of such C-H arylations, although directed cross-coupling is more common for building the this compound core. scispace.com The Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes, catalyzed by palladium, further illustrates the utility of this metal in functionalizing similar nitrogen-containing heterocycles. scirp.org

Table 2: Representative Palladium-Catalyzed Reactions on N-Heterocycles

| Substrate | Coupling Partner | Catalyst System | Reaction Type | Reference |

|---|---|---|---|---|

| 6-Chloro-5-iodo-2-aminopyrazine derivative | Aryl/heteroaryl boronic acids | Palladium catalyst | Suzuki Coupling | nih.gov |

| 2,3-Diphenylquinoxaline | (Hetero)aryl bromides | Pd(OAc)₂ / KOAc | Direct Arylation (C-H activation) | scispace.com |

| 2-Amino-3-bromopyridines | Terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Sonogashira Coupling | scirp.org |

Copper-catalyzed reactions offer a more economical alternative to palladium for cross-coupling. The Ullmann condensation and related copper-mediated couplings can be used to form carbon-carbon and carbon-nitrogen bonds. While less common than palladium catalysis for C-C bond formation with pyrazines, copper catalysis is well-established for C-N bond formation (Goldberg reaction) and can be applied to C-C couplings under specific conditions. nih.gov

For instance, copper-catalyzed C-N bond-forming reactions between 2,6-dibromopyridine (B144722) and various amines proceed with high selectivity. researchgate.net The direct arylation of benzimidazoles with aryl bromides has been achieved using a copper iodide/triphenylphosphine (CuI/PPh₃) catalytic system. mdpi.com Furthermore, stable copper-perfluoroalkyl complexes have been shown to react with a range of heteroaryl bromides, including bromopyridines, to form the corresponding C-C coupled products, demonstrating the capability of copper to mediate such transformations on pyridine-like rings. acs.org

Palladium-Catalyzed Phenylation Reactions

Derivatization from Related Phenylpyrazine Precursors

A highly convergent strategy involves performing the final bromination step on a precursor that already contains the phenyl group at the 3-position. This avoids potential issues with the regioselectivity of cross-coupling reactions on a dihalopyrazine.

One such method involves the direct electrophilic halogenation of 3-phenylpyrazine. Studies on the iodination of 3-phenylpyrazine have shown that the reaction can be controlled to produce mono- or di-iodo derivatives selectively, suggesting that direct bromination could be similarly controlled. thieme-connect.de

Another powerful method is the derivatization of a functional group already present on the phenylpyrazine core. For example, 3-phenylpyrazin-2-amine (B1252116) can serve as a precursor. The amino group can be converted to a bromo group via a Sandmeyer-type reaction. This classic transformation involves the diazotization of the amine with a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by treatment with a copper(I) bromide salt. This exact strategy—converting a 3-amino group on a pyrazine to a halogen—has been successfully employed in the synthesis of complex pyrazine derivatives. nih.gov

Bromination of Phenyl-Substituted Pyrazines

Direct bromination of a phenyl-substituted pyrazine core is a primary strategy for the synthesis of this compound and its isomers. This electrophilic substitution reaction typically involves treating a phenylpyrazine derivative with a brominating agent. The regioselectivity and yield of the reaction are highly dependent on the reaction conditions, the specific brominating agent used, and the existing substituents on the pyrazine ring, which can direct the position of the incoming bromine atom.

A common approach involves dissolving the phenylpyrazine substrate in a suitable solvent, often a halogenated one, and introducing a brominating reagent. evitachem.com For instance, the synthesis of 2,5-dibromo-3-phenylpyrazine is achieved by treating 2-hydroxy-3-phenyl-5-bromopyrazine with a brominating agent, which replaces the hydroxyl group with a bromine atom. prepchem.com While this example illustrates the conversion of a hydroxy-bromopyrazine to a dibromo derivative, the underlying principle of introducing a bromine atom onto the pyrazine ring is central.

However, direct bromination of the pyrazine core is not without its challenges. Attempts to functionalize certain pyrazine-based heterocyclic systems, such as imidazo[1,2-a]pyrazines, via bromination have been reported to result in low yields and the formation of inseparable mixtures of polybrominated regioisomers. nih.gov This suggests that careful control of stoichiometry and reaction conditions is crucial to achieve selective mono-bromination and avoid undesired side products. The choice of brominating agent, from elemental bromine to N-bromosuccinimide (NBS), can significantly influence the outcome. Radical bromination conditions can also be employed, particularly for functionalizing alkyl side chains. rsc.org

Table 1: Examples of Bromination Reactions on Phenyl-Substituted Heterocycles

| Starting Material | Brominating Agent/Conditions | Product | Reference |

|---|---|---|---|

| 2-Hydroxy-3-phenyl-5-bromopyrazine | Not specified | 2,5-Dibromo-3-phenylpyrazine | prepchem.com |

| Phenylpyrazine | Bromine or brominating reagent in a halogenated solvent | 2-Bromo-5-phenylpyrazine | evitachem.com |

This table provides examples of bromination on pyrazine and related nitrogen-containing heterocyclic rings.

Transformations of 2-Methyl-3-phenylpyrazine (B1601365) Derivatives

An alternative synthetic route to pyrazine derivatives involves the chemical transformation of functional groups already present on the pyrazine ring. For the synthesis of this compound, a plausible precursor is 2-methyl-3-phenylpyrazine. The methyl group serves as a chemical handle that can be modified or replaced. The initial and most critical step in such a transformation is the activation of the methyl group, which is often achieved through radical halogenation.

One of the key transformations for a methyl group on a pyrazine ring is radical bromination under Wohl-Ziegler conditions. rsc.org This reaction typically uses N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or AIBN, in a nonpolar solvent like carbon tetrachloride. This method selectively brominates the alkyl side chain, converting the methyl group into a bromomethyl group (e.g., forming 2-(bromomethyl)-3-phenylpyrazine).

The resulting bromomethyl-pyrazine is a versatile intermediate. The bromine atom in the bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. While this specific transformation does not directly place the bromine atom on the pyrazine ring at the 2-position, the functionalized side chain opens up pathways for subsequent multi-step transformations that could lead to the desired this compound. For example, the bromomethyl intermediate could potentially undergo reactions to be replaced by other functional groups, which are then converted to a bromine atom on the ring. The successful radical bromination of a methyl group at the 6-position of other substituted pyrazines has been demonstrated, yielding brominated pyrazines in moderate yields. rsc.org

Table 2: Example of Functionalization of a Methylpyrazine Derivative

| Substrate | Reagent & Conditions | Product Type | Yield | Reference |

|---|

This table illustrates the Wohl-Ziegler bromination, a key transformation for methyl-substituted pyrazines.

Chemical Reactivity and Mechanistic Transformations of 2 Bromo 3 Phenylpyrazine

Carbon-Halogen Bond Reactivity in Cross-Coupling Reactions

The bromine atom at the 2-position of the pyrazine (B50134) ring is the most reactive site for cross-coupling reactions. This is because the carbon-bromine bond is susceptible to oxidative addition by transition metal catalysts, a key step in many coupling processes. The electron-deficient nature of the pyrazine ring further enhances the reactivity of the C-Br bond.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. researchgate.net 2-Bromo-3-phenylpyrazine readily participates in these transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for creating biaryl compounds by coupling an organohalide with an organoboron species. wikipedia.org For this compound, this typically involves reaction with an arylboronic acid in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The choice of ligands for the palladium catalyst, such as phosphines, is crucial for the reaction's success. libretexts.org These reactions are often promoted by oxygen and can be carried out in aqueous media under ligand-free conditions. researchgate.net The reaction generally proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

The Stille reaction offers another route to C-C bond formation, coupling the bromopyrazine with an organotin reagent. wikipedia.orgrsc.org This reaction is also catalyzed by a palladium complex. wikipedia.org An efficient catalytic system for Stille cross-coupling involves the use of Pd(OAc)₂ with Dabco, which couples various aryl halides with organotin compounds to produce biaryls. organic-chemistry.org The reaction mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organotin compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Table 1: Examples of Palladium-Catalyzed C-C Bond Forming Reactions This table is for illustrative purposes and does not represent all possible reaction conditions.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / Phosphine (B1218219) Ligand | 2-Aryl-3-phenylpyrazine |

| Stille | Organotin reagent | Pd(OAc)₂ / Dabco | 2-Aryl-3-phenylpyrazine |

The Buchwald-Hartwig amination is a key method for forming carbon-nitrogen bonds, allowing for the synthesis of aryl amines from aryl halides. wikipedia.org This reaction has been successfully applied to various brominated nitrogen-containing heterocycles. chemspider.comresearchgate.net In the case of this compound, it can be coupled with a variety of primary and secondary amines in the presence of a palladium catalyst, a suitable phosphine ligand (like BINAP or DPPF), and a base. wikipedia.orgchemspider.com The reaction mechanism mirrors other palladium-catalyzed couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org This method provides a direct route to 2-amino-3-phenylpyrazine derivatives, which are important intermediates in medicinal chemistry. nih.gov

Table 2: Key Components of Buchwald-Hartwig Amination This table is for illustrative purposes and does not represent all possible reaction conditions.

| Component | Example Reagents | Role in Reaction |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Amine | Primary or secondary amines | Nucleophilic partner |

| Catalyst | [Pd₂(dba)₃], Pd(OAc)₂ | Facilitates the coupling |

| Ligand | (±)-BINAP, XPhos | Stabilizes the catalyst and promotes reaction |

| Base | NaOBut | Deprotonates the amine |

Copper-catalyzed cross-coupling reactions represent a valuable alternative to palladium-based methods for C-C and C-N bond formation. core.ac.ukresearchgate.net While palladium catalysis is more common for this compound, copper-based systems can also be employed, sometimes offering different reactivity or cost-effectiveness. These reactions can be used to couple this compound with various nucleophiles. For instance, copper-catalyzed coupling with amines can lead to the formation of N-aryl derivatives. nih.gov Copper catalysis can also be effective in the coupling of benzyl (B1604629) halides with various partners. sustech.edu.cn The mechanism of copper-catalyzed couplings often involves a Cu(I)/Cu(III) or a radical pathway. researchgate.netsustech.edu.cn

Palladium-Catalyzed C-N Bond Formations (e.g., Buchwald-Hartwig Amination)

Nucleophilic Aromatic Substitution Reactions on the Pyrazine Ring

The pyrazine ring in this compound is electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNA) . masterorganicchemistry.comlibretexts.org In this reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The presence of electron-withdrawing groups, like the pyrazine nitrogens, stabilizes the negatively charged intermediate (Meisenheimer complex), thereby facilitating the reaction. masterorganicchemistry.comlibretexts.orgyoutube.com Common nucleophiles used in these reactions include alkoxides, thiolates, and amines. evitachem.com The reaction is generally favored when electron-withdrawing groups are positioned ortho or para to the leaving group. libretexts.org

Electrophilic Aromatic Substitution Reactions of the Phenyl Moiety

While the pyrazine ring is electron-deficient, the attached phenyl group can undergo electrophilic aromatic substitution (EAS) . xmu.edu.cn However, the pyrazinyl substituent acts as a deactivating group on the phenyl ring due to its electron-withdrawing nature. libretexts.org This deactivation means that harsher reaction conditions are typically required compared to benzene (B151609) itself. libretexts.org The pyrazinyl group is expected to direct incoming electrophiles to the meta position of the phenyl ring. libretexts.org Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration would likely introduce a nitro group at the 3'-position of the phenyl ring.

Further Functionalization of Substituent Groups

Once the initial transformations of this compound have been achieved, the newly introduced substituent groups can be further modified. For example, if a Suzuki-Miyaura coupling introduces a phenyl group bearing a functional handle like a nitro or ester group, these can be subjected to a wide range of subsequent reactions. A nitro group can be reduced to an amine, which can then be acylated, alkylated, or diazotized. An ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol. These subsequent functionalizations allow for the synthesis of a vast array of complex molecules from the initial this compound scaffold. researchgate.net The ability to perform multiple C-H bond arylations on phenyl-substituted pyrazines has also been demonstrated using ruthenium catalysts. mdpi.com

Reactions of Bromomethyl Analogs with Terminal Alkynes

The functionalization of the pyrazine core can be extended by first introducing a reactive handle, such as a bromomethyl group. The synthesis of a bromomethyl analog, for instance, 2-(bromomethyl)-3-phenylpyrazine, can be conceptualized through radical bromination of 2-methyl-3-phenylpyrazine (B1601365) using reagents like N-bromosuccinimide (NBS) with a radical initiator. While specific literature on the reactions of 2-(bromomethyl)-3-phenylpyrazine is scarce, the reactivity can be inferred from the well-established chemistry of benzylic and heteroaromatic methyl bromides.

The primary reaction of interest for these bromomethyl analogs is the coupling with terminal alkynes to form a new carbon-carbon bond, specifically a C(sp3)-C(sp) bond. This transformation is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. libretexts.orgorganic-chemistry.org Although the classical Sonogashira reaction involves the coupling of aryl or vinyl halides (C(sp2) halides) with terminal alkynes, modifications have been developed to include alkyl halides. researchgate.net

The coupling of a bromomethyl pyrazine analog with a terminal alkyne would likely proceed using a palladium catalyst, often in conjunction with a copper(I) co-catalyst and a suitable base. libretexts.org The reaction mechanism involves the formation of a palladium(0) species, which then undergoes oxidative addition with the bromomethyl compound. Concurrently, the terminal alkyne reacts with the copper(I) salt to form a copper acetylide. Transmetalation from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the palladium(0) catalyst. libretexts.orgbeilstein-journals.org

Several catalytic systems have been shown to be effective for the Sonogashira coupling of unactivated alkyl bromides, including those utilizing palladium complexes with N-heterocyclic carbene (NHC) or phosphine ligands. libretexts.orgnih.gov The choice of solvent, base, and temperature is crucial for optimizing the reaction yield and preventing side reactions. mdpi.com

Table 1: Representative Reactions of 2-(Bromomethyl)-3-phenylpyrazine Analogs with Terminal Alkynes

| Entry | Alkyne Substrate (R-C≡CH) | Product | Potential Catalytic System | Reference |

| 1 | Phenylacetylene | 2-(3-Phenylprop-2-yn-1-yl)-3-phenylpyrazine | Pd(PPh₃)₄, CuI, Et₃N | scirp.org |

| 2 | 1-Heptyne | 2-(Non-2-yn-1-yl)-3-phenylpyrazine | PdCl₂(dppf), Cs₂CO₃ | nih.gov |

| 3 | 3,3-Dimethyl-1-butyne | 2-(4,4-Dimethylpent-2-yn-1-yl)-3-phenylpyrazine | Pd₂(dba)₃, P(t-Bu)₃, K₂CO₃ | libretexts.org |

| 4 | (Trimethylsilyl)acetylene | 2-(3-(Trimethylsilyl)prop-2-yn-1-yl)-3-phenylpyrazine | NHC-Pd Complex, CuI, Amine Base | libretexts.org |

Note: This table represents hypothetical reactions based on established methodologies for C(sp3)-C(sp) Sonogashira couplings.

Chemo- and Regioselectivity in Multi-Substituted Pyrazine Systems

The pyrazine ring is an electron-deficient heterocycle, a characteristic that significantly influences its reactivity. In a multi-substituted system like this compound, the existing substituents exert strong directing effects on subsequent functionalization, leading to issues of chemo- and regioselectivity. The interplay between the electron-withdrawing nature of the pyrazine nitrogens, the inductive effect of the bromine atom, and the electronic properties of the phenyl group determines the most reactive sites for electrophilic, nucleophilic, or metal-mediated reactions.

Directed Metalation:

A powerful strategy for achieving regioselective functionalization of heterocycles is directed ortho-metalation (DoM). However, for electron-deficient systems like pyrazines, direct deprotonation often requires highly reactive and hindered amide bases. A more contemporary and versatile approach involves the use of TMP (2,2,6,6-tetramethylpiperidyl) bases, such as TMPMgCl·LiCl and TMPZnCl·LiCl. nih.gov These reagents can selectively deprotonate specific positions on the pyrazine ring, guided by the existing substituents.

In the case of a substituted chloropyrazine, for example, metalation occurs selectively at the most acidic position, which is influenced by the adjacent chloro- and other substituents. nih.gov For this compound, the C-H position at C-5 would be activated by the adjacent nitrogen and the bromo substituent, while the C-6 position is activated by the other nitrogen and the phenyl group. The precise site of metalation would depend on the specific base used and the reaction conditions. Following metalation, the resulting organometallic intermediate can be trapped with a variety of electrophiles, allowing for the controlled introduction of new functional groups.

Palladium-Catalyzed Cross-Coupling:

In palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, the bromine atom at the C-2 position serves as a reactive handle. The regioselectivity is therefore pre-determined by the position of the halogen. However, if the molecule were to undergo a direct C-H activation/arylation reaction, the inherent electronic properties of the substituted ring would dictate the outcome. mdpi.comnih.gov

For many fused heterocyclic systems, the site of C-H activation is often the most acidic position. mdpi.com In the this compound system, computational studies would be needed to predict the most likely site for C-H functionalization. The directing ability of various groups on the pyrazine ring generally follows established principles, where electron-withdrawing groups direct away from their position and electron-donating groups can activate specific sites. The presence of multiple substituents can lead to complex selectivity patterns that may be leveraged for the synthesis of highly functionalized pyrazine derivatives. researchgate.net

Table 2: Principles of Chemo- and Regioselectivity in Substituted Pyrazines

| Reaction Type | Substrate Example | Reagent/Catalyst | Position of Functionalization | Rationale/Principle | Reference |

| Directed Metalation | 2-Chloro-3-substituted pyrazine | TMPMgCl·LiCl, then Electrophile | C-5 or C-6 | Deprotonation at the most acidic C-H, directed by adjacent substituents. | nih.gov |

| Suzuki Coupling | This compound | Arylboronic acid, Pd catalyst | C-2 | Reaction occurs at the site of the C-Br bond. | researchgate.net |

| C-H Arylation | 3-Amino-substituted pyrazine | Aryl halide, Pd catalyst | C-6 | The amino group can direct the regioselectivity of the C-H activation. | researchgate.net |

| Halogen-Metal Exchange | 2,5-Dibromopyridine (analogous) | iPrMgCl | C-2 or C-5 | Selective exchange of one bromine atom allows for sequential functionalization. | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 3 Phenylpyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-bromo-3-phenylpyrazine and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structural assignment.

In the ¹H NMR spectrum of N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide, a derivative of this compound, the chemical shifts are observed in CDCl₃ solution. The spectrum shows a broad singlet for the NH proton at 10.45 ppm, and distinct signals for the pyrazine (B50134) and phenyl protons in the aromatic region (7.04-9.51 ppm). The methyl group appears as a singlet at 2.46 ppm. mdpi.com

The ¹³C NMR spectra of pyrazine derivatives are also highly informative. For instance, in N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide, the carbon signals are spread over a wide range, with the carbonyl carbon appearing at 160.8 ppm and the methyl carbon at 23.8 ppm. The various aromatic carbons of the pyrazine and phenyl rings are observed between 116.7 and 147.6 ppm. mdpi.com The chemical shifts in ¹³C NMR are sensitive to the electronic effects of substituents, and studies on a range of substituted pyrazines have shown a good correlation between the observed chemical shifts and calculated charge densities. capes.gov.br

Two-dimensional NMR techniques, such as COSY and HMBC, are often used to further resolve complex structures and confirm connectivity between protons and carbons. These advanced methods are critical for distinguishing between regioisomers and ensuring the correct assignment of all signals.

Table 1: Selected ¹H and ¹³C NMR Data for N-(2-Bromo-3-methylphenyl)pyrazine-2-carboxamide in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| NH | 10.45 (bs) | - |

| H3 | 9.51 (d, J = 1.6 Hz) | - |

| H6 | 8.82 (d, J = 2.5 Hz) | - |

| H5 | 8.65 (dd, J = 2.5 Hz, J = 1.6 Hz) | - |

| H6' | 8.44 (dd, J = 8.2 Hz, J = 1.1 Hz) | - |

| H5' | 8.28 (t, J = 8.0 Hz) | - |

| H4' | 7.09–7.04 (m) | - |

| CH₃ | 2.46 (s) | 23.8 |

| C=O | - | 160.8 |

| Aromatic C | - | 116.7 - 147.7 |

Data sourced from a study on substituted N-phenylpyrazine-2-carboxamides. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of this compound and its derivatives. These methods probe the molecular vibrations, providing a characteristic fingerprint for each compound.

In the IR spectrum of N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide, characteristic absorption bands are observed. mdpi.com A prominent band at 3315 cm⁻¹ corresponds to the N-H stretching vibration of the amide group. The C-H stretching of the aromatic rings is observed around 3065 cm⁻¹. The strong absorption at 1695 cm⁻¹ is assigned to the C=O stretching of the amide, while bands at 1597 and 1538 cm⁻¹ are due to C=C and C=N stretching vibrations within the aromatic rings. mdpi.com The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex set of absorptions that are unique to the molecule. docbrown.info

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is more sensitive to polar functional groups, Raman is better for non-polar bonds and symmetric vibrations. For instance, the C-Br stretching vibration in bromoalkanes typically appears in the range of 750 to 500 cm⁻¹, which can be observed in both IR and Raman spectra. docbrown.info

Table 2: Key IR Absorption Bands for N-(2-Bromo-3-methylphenyl)pyrazine-2-carboxamide

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3315 | N-H stretch |

| 3065 | Aromatic C-H stretch |

| 1695 | C=O stretch (Amide I) |

| 1597 | C=C/C=N stretch |

| 1538 | C=C/C=N stretch |

| 1392 | - |

| 1171 | - |

| 1137 | - |

| 1020 | - |

Data from a study on substituted N-phenylpyrazine-2-carboxamides. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pattern of this compound and its derivatives. This information is vital for confirming the identity and purity of a synthesized compound.

The molecular ion peak ([M]⁺) in the mass spectrum provides the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak appears as a characteristic doublet (M and M+2) with a roughly 1:1 intensity ratio. docbrown.infodocbrown.info For this compound (C₁₀H₇BrN₂), the expected molecular weight is approximately 235.08 g/mol .

The fragmentation pattern observed in the mass spectrum gives valuable structural information. Electron impact (EI) ionization often leads to extensive fragmentation, providing a fingerprint of the molecule. researchgate.net Common fragmentation pathways for aromatic and halogenated compounds include the loss of the halogen atom or cleavage of bonds adjacent to functional groups. libretexts.org For example, in the mass spectrum of 2-bromo-2-methylpropane, a prominent peak is observed for the tertiary butyl cation ([C₄H₉]⁺) at m/z 57, resulting from the loss of the bromine atom. docbrown.info Similarly, for this compound, fragmentation could involve the loss of a bromine radical or cleavage of the phenyl group. High-resolution mass spectrometry (HRMS) is often employed to determine the exact mass and elemental composition of the molecular ion and its fragments, further confirming the chemical formula. researchgate.net

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound

| m/z | Relative Abundance | Isotopic Composition |

| [M] | ~100% | C₁₀H₇⁷⁹BrN₂ |

| [M+1] | ~11% | ¹³CC₉H₇⁷⁹BrN₂ |

| [M+2] | ~98% | C₁₀H₇⁸¹BrN₂ |

| [M+3] | ~10.8% | ¹³CC₉H₇⁸¹BrN₂ |

Predicted pattern based on the natural abundance of isotopes.

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of a derivative, 5-bromo-N³-phenylpyrazine-2,3-diamine, has been determined, revealing important structural features. nih.gov The analysis of crystal structures of similar pyrazine derivatives often involves the use of software like SHELX for refinement of the structural model.

The conformation of a molecule, which describes the spatial arrangement of its atoms, is a key aspect revealed by X-ray crystallography. In molecules with rotatable bonds, such as the bond between the pyrazine and phenyl rings in this compound, the torsion angle is a critical parameter.

For example, in the crystal structure of 5-bromo-N³-phenylpyrazine-2,3-diamine, the dihedral angle between the pyrazine and benzene (B151609) rings is 61.34(5)°. nih.gov This significant twist from planarity is a result of steric hindrance and intermolecular packing forces. In another related compound, 3-benzyl-5-bromopyrazin-2(1H)-one, the dihedral angle between the pyrazinone and benzene rings is 67.1(2)°. iucr.org The analysis of torsion angles is crucial for understanding the molecule's shape and how it might interact with other molecules. qmul.ac.uk

The way molecules arrange themselves in a crystal is governed by a variety of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, play a crucial role in determining the crystal packing and the physical properties of the solid.

Hydrogen Bonding: In derivatives of this compound that contain hydrogen bond donors (like N-H) and acceptors (like N or O), hydrogen bonds are a dominant force in the crystal packing. For instance, in 5-bromo-N³-phenylpyrazine-2,3-diamine, intermolecular N-H···N hydrogen bonds are observed. nih.gov In 3-benzyl-5-bromopyrazin-2(1H)-one, molecules form dimers through paired N-H···O hydrogen bonds. iucr.org

Halogen Bonding: The bromine atom in this compound can participate in halogen bonding, an interaction where the electrophilic region on the halogen atom interacts with a nucleophile. In some crystal structures of brominated organic compounds, Br···Br or Br···N/O interactions have been observed, influencing the supramolecular assembly. researchgate.net

π-Stacking: The aromatic pyrazine and phenyl rings can engage in π-stacking interactions, where the electron-rich π systems of adjacent molecules align. In the crystal structure of 3-benzyl-5-bromopyrazin-2(1H)-one, π-π stacking interactions between the pyrazinone rings of adjacent dimers contribute to the formation of columns along the c-axis. iucr.org Additionally, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also a common feature in the packing of such molecules. nih.gov

Conformation and Torsion Angle Analysis

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence or phosphorescence) spectroscopy provide insights into the electronic structure and photophysical properties of this compound and its derivatives. These techniques involve the excitation of electrons from the ground state to higher energy states and their subsequent relaxation.

The UV-Vis absorption spectrum of a molecule is characterized by absorption bands corresponding to electronic transitions, typically π→π* and n→π* transitions in aromatic and heteroaromatic compounds. The position and intensity of these bands are influenced by the substituents on the pyrazine and phenyl rings.

Some pyrazine derivatives are known to be luminescent. For example, coordination polymers of silver(I) with 2-amino-5-phenylpyrazine (B85306) exhibit strong phosphorescence in the solid state. researchgate.net The introduction of a heavy atom like bromine can enhance spin-orbit coupling, which may promote intersystem crossing from the singlet excited state to the triplet state, potentially leading to phosphorescence. The study of the electronic absorption and emission properties is important for applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors.

Computational and Theoretical Investigations of 2 Bromo 3 Phenylpyrazine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of molecules. researchgate.netresearchgate.net This method is particularly effective for pyrazine (B50134) derivatives, providing a balance between computational cost and accuracy. researchgate.netresearchgate.net Functionals like B3LYP are frequently employed to model the geometry, electronic properties, and vibrational frequencies of such organic compounds. mdpi.commdpi.comresearchgate.netrsc.org

Geometry optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. researchgate.net For 2-Bromo-3-phenylpyrazine, this involves calculating bond lengths, bond angles, and dihedral angles to find the most stable conformation. A critical parameter in this molecule is the dihedral angle between the pyrazine and phenyl rings, which dictates the degree of conjugation and steric hindrance between the two aromatic systems. In a crystal structure analysis of the closely related compound 5-Bromo-N3-phenylpyrazine-2,3-diamine, the dihedral angle between the benzene (B151609) and pyrazine rings was found to be 61.34(5)°. nih.gov This significant twist from planarity suggests that steric hindrance plays a major role in the molecule's preferred conformation.

The energetic stability of the molecule is quantified by its total energy, calculated after the geometry has been fully optimized. rsc.org A lower total energy indicates a more stable molecular structure.

Table 1: Selected Experimental Geometric Parameters for the Related Compound 5-Bromo-N3-phenylpyrazine-2,3-diamine. nih.gov Note: This data is for a structurally similar molecule and serves to illustrate typical values.

| Parameter | Value |

|---|---|

| Br1—C3 Bond Length (Å) | 1.906 |

| Dihedral Angle (Benzene-Pyrazine) (°) | 61.34 |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. wuxiapptec.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity; a large gap implies high stability. rsc.orgwuxiapptec.com

For pyrazine derivatives, the HOMO is often located on the pyrazine ring, while the LUMO can be distributed across the entire molecule. rsc.org In a study of the related compound 2-hydrazinopyrazine (2HP), DFT calculations at the B3LYP/6-311+G** level determined the HOMO and LUMO energies. rsc.org The HOMO orbital was found to be located over the pyrazine ring, and the HOMO→LUMO transition involved an electron density transfer from the pyrazine ring to the substituent group. rsc.org Similar calculations for this compound would elucidate its electronic behavior and reactivity.

Table 2: Illustrative Frontier Orbital Energies based on a study of 2-hydrazinopyrazine. rsc.org

| Orbital | Energy (eV) |

|---|---|

| LUMO | -4.47681 |

| HOMO | -7.57782 |

| HOMO-LUMO Gap (ΔE) | 3.10101 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. uni-muenchen.demdpi.com The map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different charge regions. Typically, red areas signify negative electrostatic potential (electron-rich regions prone to electrophilic attack), while blue areas represent positive electrostatic potential (electron-poor regions prone to nucleophilic attack). uni-muenchen.demdpi.com

For this compound, an MEP map would likely show the most negative potential (red) concentrated around the two nitrogen atoms of the pyrazine ring due to their lone pairs of electrons. uni-muenchen.de This makes them the primary sites for protonation and interactions with electrophiles. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the phenyl ring. The bromine atom is also an interesting site, as it can exhibit a region of positive potential known as a "sigma-hole" along the C-Br bond axis, allowing it to act as a halogen bond donor.

The basicity of this compound can be quantified by its proton affinity (PA), defined as the negative of the enthalpy change for the gas-phase protonation reaction. wikipedia.org A higher proton affinity indicates a stronger base. wikipedia.org Computational methods like DFT can be used to calculate the PA for different potential protonation sites. scm.com In this compound, there are two nitrogen atoms in the pyrazine ring that can accept a proton.

Theoretical calculations can determine which nitrogen is the more favorable site for protonation. By calculating the total energy of each protonated form (conjugate acid), the more stable structure can be identified. Generally, the nitrogen atom less influenced by the electron-withdrawing effects of the bromo and phenyl substituents would be expected to be more basic. DFT studies can also model the entire proton transfer process, identifying the transition state and calculating the activation energy for the reaction, which is crucial for understanding reaction mechanisms. rsc.orgpleiades.online

Electrostatic Potential Mapping

Molecular Dynamics (MD) Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its vibrations and conformational changes. nih.gov For this compound, a key area of conformational flexibility is the rotation around the C-C single bond that connects the phenyl group to the pyrazine ring.

MD simulations can track the trajectory of each atom over time, revealing the accessible conformations and the transitions between them. By analyzing the simulation, one can determine the preferred dihedral angle between the two rings and the energy barriers that hinder free rotation. researchgate.net This flexibility is important as it can influence how the molecule interacts with other molecules or its environment, for example, by affecting its ability to fit into a receptor's binding site. Studies on similar bi-aryl systems have shown that such conformational adaptations are critical for their function. nih.gov

Computational Studies on Reaction Mechanisms and Transition States

While specific computational studies detailing the reaction mechanisms and transition states exclusively for this compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established. Theoretical approaches, particularly Density Functional Theory (DFT), are routinely employed to elucidate the intricacies of chemical reactions involving similar pyrazine derivatives and bromo-aromatic compounds.

These computational investigations typically focus on mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, and any intermediates, as well as locating the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state determines the activation energy, a critical factor in reaction kinetics.

For instance, DFT studies on N-heterocyclic carbene (NHC)-catalyzed reactions of related compounds like 2-bromo-2-enals have successfully delineated the most plausible reaction pathways. rsc.org Such studies calculate the energies of various proposed intermediates and transition states to determine the energetically favored mechanism. rsc.org The process often involves:

Geometry Optimization: Calculating the lowest energy structure for all species involved in the reaction.

Frequency Calculations: To confirm that reactants and products are at energy minima and that the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: To ensure that the identified transition state correctly connects the reactants and products.

Transition State Theory (TST) is a fundamental concept used in these studies to explain the rates of elementary chemical reactions. wikipedia.org It posits a quasi-equilibrium between the reactants and the activated complex at the transition state. wikipedia.orglibretexts.org By analyzing the properties of this transition state, researchers can predict reaction rates and understand the factors that influence them. For complex reactions, computational models can explore multiple potential pathways and identify the most viable ones based on their calculated activation barriers. researchgate.net

The insights gained from these theoretical models are invaluable for understanding reactivity, predicting reaction outcomes, and designing new synthetic routes.

Polymorphism and Crystal Packing Prediction via Computational Methods

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals. Computational methods are increasingly used to predict and analyze the different polymorphic forms of organic molecules, including those related to this compound.

Computational studies on halogen-substituted phenylpyrazinamides, which share structural similarities, have demonstrated the power of these methods. researchgate.netresearchgate.net Techniques such as Hirshfeld surface analysis and lattice energy calculations are employed to understand the intermolecular interactions that govern crystal packing. researchgate.netresearchgate.net

Hirshfeld Surface Analysis: This method allows for the visualization and quantification of intermolecular contacts in a crystal. By mapping properties like d_norm (a normalized contact distance) onto the surface, researchers can identify key interactions such as hydrogen bonds and halogen bonds.

Lattice Energy Calculations: These calculations estimate the stability of a given crystal packing arrangement. By comparing the lattice energies of different potential polymorphs, it is possible to predict which forms are energetically more favorable.

A study on N-(3-bromophenyl)-2-pyrazinecarboxamide, a closely related compound, identified two concomitant conformational polymorphs. researchgate.net Computational analyses revealed that the formation of these different crystalline forms was driven by a "synthon crossover" between Br···Br and Br···N halogen bonding interactions. researchgate.netresearchgate.net This highlights the crucial role of the bromine atom in directing the supramolecular assembly.

Theoretical calculations have also been used to quantify the strength of these non-covalent interactions. For a series of halogen-substituted phenylpyrazinamides, N···X (where X is a halogen) halogen bonding energies were calculated to be in the range of -9.43 to -23.67 kJ mol⁻¹. researchgate.netsciexplore.ir These energies indicate strong, directional interactions that significantly influence the crystal structure.

The combination of these computational tools provides a powerful framework for predicting the likely crystal structures of a molecule like this compound and understanding the interplay of intermolecular forces that lead to polymorphism. arxiv.orgresearchgate.net

Emerging Applications and Functional Exploration of 2 Bromo 3 Phenylpyrazine Scaffolds

Applications in Advanced Materials Science

The inherent electronic characteristics of the pyrazine (B50134) core make it a valuable component in the design of novel functional materials. evitachem.comresearchgate.net Derivatives of 2-bromo-3-phenylpyrazine are recognized as important precursors for materials with tailored electronic and optical properties. evitachem.com The presence of the bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex molecules for materials science applications. evitachem.com

Pyrazine derivatives are increasingly utilized in the development of high-performance optoelectronic devices. researchgate.net The electron-deficient nature of the pyrazine ring makes it an effective electron-acceptor unit. researchgate.netmdpi.com This property is crucial for creating materials used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). researchgate.netnih.govnih.gov The stable structure and multiple sites for modification on the pyrazine ring allow for the synthesis of materials with specific functionalities for these applications. researchgate.net By incorporating pyrazine-based structures into polymers and small molecules, researchers can develop semiconductors with favorable charge transport properties. researchgate.netbohrium.com The potential for low-cost, large-scale production of these pyrazine-based optoelectronic devices represents a significant area of advancement in materials science. researchgate.net

The pyrazine ring is a key component in the construction of π-conjugated donor-acceptor (D-A) systems. researchgate.net Due to its strong electron-withdrawing ability, the pyrazine moiety functions as the acceptor part in these "push-pull" molecular architectures. researchgate.netmdpi.com This arrangement facilitates intramolecular charge transfer (ICT), a fundamental process for many optoelectronic applications. researchgate.net The bromine atom on the this compound scaffold is a convenient starting point for synthesizing these extended π-conjugated systems through various cross-coupling reactions. evitachem.comresearchgate.net The resulting materials often exhibit interesting photophysical properties, and their charge transfer characteristics are essential for their performance in electronic devices like transistors and solar cells. researchgate.netdiva-portal.org

Optoelectronic Materials (e.g., OLEDs, Transistors, Solar Cells)

Role as Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms within the pyrazine ring possess lone pairs of electrons, enabling them to act as ligands and coordinate with metal ions. This has led to the exploration of pyrazine derivatives in coordination chemistry and the development of novel catalysts. tandfonline.comresearchgate.net

Pyrazine-based scaffolds can be incorporated into ligands designed to bind with transition metals. evitachem.com For instance, derivatives like 2,3-Di(2-pyridyl)-5-phenylpyrazine have been specifically designed as bridging ligands capable of binding two metal centers, allowing for the study of the electronic and photophysical properties of the resulting dinuclear transition-metal complexes. evitachem.com Such complexes can exhibit significant catalytic activity. researchgate.netsci-hub.se A catalyst's function is to accelerate a reaction by lowering the energy barrier, and metal complexes are often used to achieve this. ias.ac.in The interaction between the pyrazine ligand and the metal center can enhance catalytic performance, and in some cases, dinuclear complexes show greater efficiency than their mononuclear counterparts due to synergistic effects between the metal ions. sci-hub.se This area of research provides opportunities to design next-generation catalysts for a variety of chemical transformations. ias.ac.in

Derivatives as Precursors for Bioactive Compounds

The pyrazine ring is a well-established pharmacophore, meaning it is a molecular feature responsible for a drug's pharmacological activity. researchgate.net Consequently, this compound is a valuable precursor for the synthesis of novel compounds with potential therapeutic applications. evitachem.comnbu.ac.in

Pyrazine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antifungal properties. researchgate.nettandfonline.com The this compound scaffold can be chemically modified, often through coupling reactions at the bromine position, to generate libraries of new compounds for biological screening. researchgate.net

Research has focused on synthesizing pyrazine carboxamides and evaluating their bioactivity. For example, various substituted N-phenylpyrazine-2-carboxamides have been synthesized and tested for antimycobacterial and antifungal activity. researchgate.net Specific derivatives have shown promising results against Mycobacterium tuberculosis and various fungal strains. researchgate.netscispace.com The substitution pattern on both the pyrazine and phenyl rings plays a crucial role in determining the level of bioactivity. scispace.com

Table 1: Research Findings on Bioactive Pyrazine Derivatives

| Compound Class | Target Activity | Key Findings | Reference |

|---|---|---|---|

| Substituted N-phenylpyrazine-2-carboxamides | Antimycobacterial | 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide showed the highest activity against Mycobacterium tuberculosis H37Rv with a MIC of 3.13 µg/mL. | researchgate.net |

| Substituted N-phenylpyrazine-2-carboxamides | Antifungal | N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide was most effective against Trichophyton mentagrophytes, with a MIC of 62.5 µmol/mL. | researchgate.net |

| Pyrazine Carboxamides | Antitubercular | N-(2-bromo-3-methylphenyl) pyrazine-2-carboxamide and N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide exhibited minimum inhibitory concentrations of <2 mg/L against M. tuberculosis. | scispace.com |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,3-Di(2-pyridyl)-5-phenylpyrazine |

| 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide |

| N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide |

| N-(2-bromo-3-methylphenyl) pyrazine-2-carboxamide |

| N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide |

| 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide |

| 5-Bromo-2-aminopyrazine |

Structure-Activity Relationship (SAR) Studies in Pyrazine Derivatives

The exploration of pyrazine derivatives in medicinal chemistry is significantly driven by structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a compound influences its biological activity. These studies are crucial for optimizing lead compounds to enhance efficacy and selectivity for specific biological targets.

Research into pyrazine-containing compounds has revealed key structural features that modulate their activity. For instance, in the development of inhibitors for histone acetyltransferases (HATs) p300/CBP, a class of enzymes implicated in cancer, SAR studies identified 1,4-pyrazine derivatives as a novel chemotype. nih.gov Screening of a compound library revealed that while pyridine-based compounds showed weak inhibition, a 1,4-pyrazine compound with para-bromo substituents on the 5- and 6-phenyl rings exhibited a significantly improved inhibitory activity against p300 HAT, with an IC50 value of 5.7 ± 0.2 μM. nih.gov Further optimization based on this scaffold led to the discovery of a more potent inhibitor with an IC50 of 1.4 μM, which acts as a competitive inhibitor against the histone substrate. nih.gov

In the field of antimycobacterial agents, SAR studies on N-phenylpyrazine-2-carboxamides have provided valuable insights. A study involving the synthesis of various substituted pyrazinecarboxamides demonstrated that the nature and position of substituents on both the pyrazine and phenyl rings are critical for activity. mdpi.comscispace.com For example, compounds such as N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide showed notable activity against Mycobacterium tuberculosis, with Minimal Inhibition Concentrations (MICs) of ≤ 2 mg/L. mdpi.comscispace.com The research highlighted the importance of lipophilicity and specific substituent patterns for the biological effect. mdpi.com The condensation of substituted pyrazinecarboxylic acid chlorides with various anilines yielded a series of compounds where derivatives with specific halogen and methyl substitutions on the phenyl ring were found to be most active. mdpi.comscispace.comresearchgate.net

Furthermore, SAR studies on oxazolo[3,4-a]pyrazine derivatives led to the discovery of novel Neuropeptide S (NPS) receptor antagonists. unipd.itacs.org The investigation revealed that substitutions on the oxazolo[3,4-a]pyrazine core significantly impact antagonist potency. For example, modifying the 1,1-diphenyl moiety generally reduced potency, although a 4-fluoro derivative was well-tolerated. unipd.it Interestingly, introducing different hydrophobic groups at the 5-position of the pyrazine scaffold was also explored, showing that this position can tolerate various substitutions, albeit with some reduction in potency. acs.org These studies help in building a comprehensive model of ligand-receptor interactions. unipd.itacs.org

The functional groups attached to the pyrazine core play a significant role in determining a compound's biological activity by influencing properties like solubility, stability, and target interaction. ontosight.ai The systematic modification of these groups is a fundamental strategy in drug discovery to optimize the pharmacological profile of pyrazine-based compounds. ontosight.ai

Table 1: SAR Findings in Selected Pyrazine Derivatives

| Pyrazine Scaffold | Target/Application | Key SAR Findings | Reference |

|---|---|---|---|

| 1,4-Diphenylpyrazine | p300/CBP HAT Inhibitors | para-Bromo substituents on the phenyl rings significantly increased inhibitory activity compared to unsubstituted or other substituted phenyl rings. | nih.gov |

| N-Phenylpyrazine-2-carboxamide | Antimycobacterial Agents | Halogen (e.g., bromo, iodo) and methyl groups on the aniline (B41778) ring were crucial for activity against M. tuberculosis. Lipophilicity is a key factor. | mdpi.comscispace.com |

| Oxazolo[3,4-a]pyrazine | Neuropeptide S Receptor Antagonists | Substitutions at the 1,1-diphenyl moiety and the 5-position of the pyrazine core directly modulate antagonist potency. Fluorine substitution was tolerated. | unipd.itacs.org |

Industrial and Flavor Chemistry Relevance of Pyrazine Analogues

Pyrazine and its derivatives are of paramount importance in the food, beverage, and fragrance industries. marketresearchintellect.com These heterocyclic, nitrogen-containing compounds are key contributors to the desirable aromas formed during the thermal processing of food, such as roasting, baking, and frying. semanticscholar.orgmdpi.comresearchgate.net The characteristic nutty, roasted, cocoa, and coffee-like scents are often attributed to the presence of various alkylated pyrazines. semanticscholar.orgresearchgate.net

Pyrazines are formed naturally through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating. mdpi.comperfumerflavorist.com This reaction is responsible for the browning and flavor development in a vast array of products, including coffee, chocolate, bread, and roasted meats. semanticscholar.orgperfumerflavorist.com The importance of pyrazines in the food industry is expected to grow with the increasing demand for convenience foods and ready-to-eat meals that rely on added flavorings to create an appealing sensory profile. researchgate.net

The specific aroma profile of a pyrazine derivative is highly dependent on its substitution pattern. For example:

2,3,5-Trimethylpyrazine is known to enhance chocolate flavors. semanticscholar.orgmdpi.com

2,5-Dimethylpyrazine imparts nutty, musty, and roasted cocoa notes, and is used in breakfast cereals. semanticscholar.org

2-Ethyl-3-methylpyrazine provides nutty and earthy notes found in peanuts and popcorn. semanticscholar.org

2-Methoxy-3-isobutylpyrazine is a potent odorant responsible for the characteristic bell pepper aroma in some wines. unimas.my

Due to their potent and desirable flavor profiles, many pyrazine derivatives are synthesized for use as food additives and in fragrance formulations. marketresearchintellect.comsemanticscholar.orgperfumerflavorist.com They are used to flavor a wide variety of foodstuffs, including baked goods, confectionery, dairy products, and beverages. google.com The fragrance industry also utilizes pyrazines, particularly methoxylated pyrazines, to impart fresh, green, and woody notes to cosmetics and toiletries. semanticscholar.org Some pyrazine compounds can even create special effects in high-end perfumery, providing depth and warmth to various fragrance accords. perfumerflavorist.com

The demand for natural flavorings has also spurred research into biotechnological methods for pyrazine production, using microorganisms to synthesize these compounds as a more sustainable alternative to extraction from plant sources or chemical synthesis. semanticscholar.orgresearchgate.net

Table 2: Examples of Pyrazine Analogues in Flavor Chemistry

| Compound Name | Aroma Profile | Typical Application | Reference |

|---|---|---|---|

| 2,3,5-Trimethylpyrazine | Roasted peanuts, potatoes, chocolate enhancer | Baked goods, dairy, coffee, meat products | semanticscholar.orgmdpi.com |

| 2,5-Dimethylpyrazine | Nutty, musty, earthy, roasted cocoa | Breakfast cereals, beverages, sauces | semanticscholar.org |

| 2,6-Dimethylpyrazine | Roasty, nutty, beef-like | Coffee, cocoa, meat dishes | semanticscholar.org |

| 2-Ethyl-3-methylpyrazine | Nutty, musty, corn-like, earthy | Peanut products, popcorn, bread | semanticscholar.org |

| 2-Methoxy-3-isobutylpyrazine | Green bell pepper | Wine, coffee | unimas.my |

| 3,5-Dimethyl-2-isobutylpyrazine | Chocolate, nutty | Chocolate, bakery, dairy | perfumerflavorist.com |

| 3,6-Dimethyl-2-isobutylpyrazine | Chocolate, nutty | Chocolate, bakery, dairy | perfumerflavorist.com |

Advanced Research Methodologies and Techniques

Microwave-Assisted Synthesis in Pyrazine (B50134) Chemistry

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering substantial advantages over conventional heating methods, particularly in the synthesis of heterocyclic compounds like pyrazines. dergipark.org.trnih.gov This technology utilizes microwave irradiation to heat reaction mixtures, which can lead to a dramatic reduction in reaction times, increased product yields, and improved purity profiles. nih.gov The core principle involves the direct coupling of microwave energy with the molecules present in the reaction mixture, resulting in efficient and uniform heating.

In pyrazine chemistry, microwave-assisted methods have been successfully employed to accelerate various reactions. For instance, the synthesis of pyrazinamide (B1679903) derivatives through an aminodehalogenation reaction between 3-chloropyrazine-2-carboxamide (B1267238) and various anilines saw reaction times decrease from 24 hours with conventional heating to just 30 minutes under microwave irradiation, with an accompanying increase in yield. researchgate.net Similarly, the synthesis of poly(hydroxyalkyl)pyrazines from ammonium (B1175870) formate (B1220265) and monosaccharides reached maximum yields in under three minutes at 120°C using microwave heating, a significant improvement in reaction speed. rsc.org

The benefits of this technique are further highlighted in comparative studies. The synthesis of a key intermediate for the drug benazepril (B1667978) demonstrated a drastic reduction in reaction time when switching from conventional thermal methods to microwave irradiation. nih.gov While conventional methods for synthesizing certain pyrazole (B372694) derivatives, a related class of heterocycles, could take up to five days, microwave-assisted synthesis completed the reaction in as little as two hours. dergipark.org.tr These examples underscore the efficiency and power of microwave-assisted techniques in accelerating the synthesis of pyrazine derivatives, facilitating the rapid production of compounds for further study.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Reference |

|---|---|---|---|

| Synthesis of Pyrazinamide Derivatives | 24 hours | 30 minutes | researchgate.net |

| Synthesis of Poly(hydroxyalkyl)pyrazines | 2 hours (at 150°C) | < 3 minutes (at 120°C) | rsc.org |

High-Throughput Screening in Derivative Synthesis

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of thousands to millions of compounds for a specific biological activity. researchgate.net This automated process is crucial for identifying "hit" compounds from large chemical libraries, which can then be optimized into lead compounds for drug development. frontiersin.org For pyrazine derivatives, HTS is instrumental in sifting through vast libraries to discover molecules with potential therapeutic value.

The process often begins with the creation of a diverse library of compounds. Methods like multicomponent reactions are employed to generate large libraries of pyrazine derivatives, such as imidazo[1,2-a]pyrazines, in a highly automated fashion using formats like the 1536-well plate. rug.nlrug.nl These libraries, which can also incorporate pyrazine building blocks into peptoid structures, are designed to maximize chemical diversity to increase the probability of finding a novel bioactive scaffold. nih.gov

Once a library is synthesized, it is subjected to HTS assays. For example, a library of 57,000 small molecules was screened to identify inhibitors of M. tuberculosis replication within macrophages, leading to the discovery of 135 active compounds, including potent dinitrobenzamide derivatives. researchgate.net In another instance, HTS was used to screen a compound library against HCV NS5B RdRp, identifying two cinnamate–pyrazine derivatives with significant inhibitory activity. nih.govmdpi.com The major reaction products from the microwave-assisted synthesis of poly(hydroxyalkyl)pyrazines were also evaluated for antimicrobial activity using HTS. rsc.org These screenings provide critical data on the biological activity of newly synthesized pyrazine compounds, guiding further synthetic efforts.

Table 2: Examples of High-Throughput Screening in Pyrazine Research

| Library Source | Target | Number of Compounds Screened | Key Finding | Reference(s) |

|---|---|---|---|---|

| Small Molecule Library | Mycobacterium tuberculosis | 57,000 | 135 active compounds identified | researchgate.net |

| Compound Library | HCV NS5B RdRp | Not specified | Identification of two active cinnamate-pyrazine derivatives | nih.govmdpi.com |

Chemoinformatics and Data Mining for Pyrazine Compound Libraries